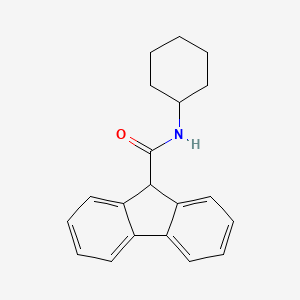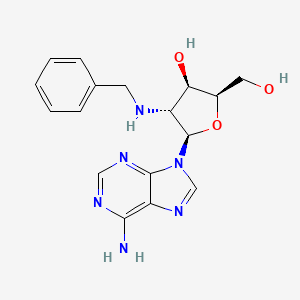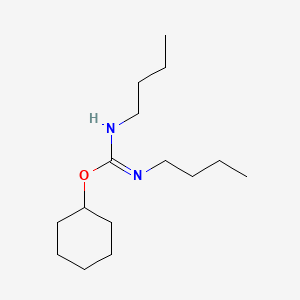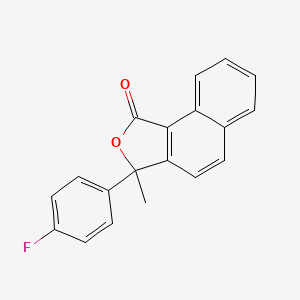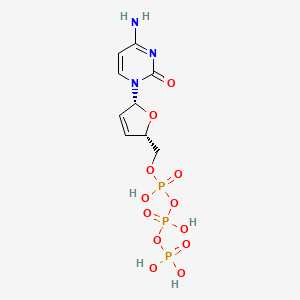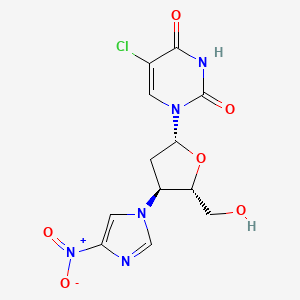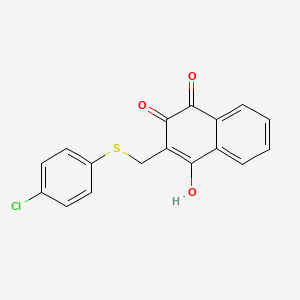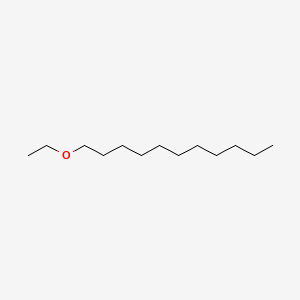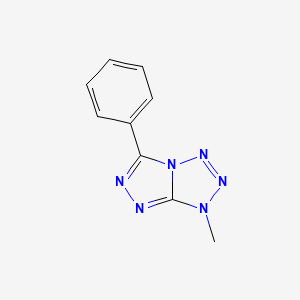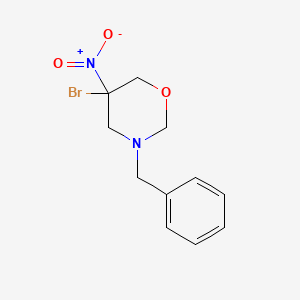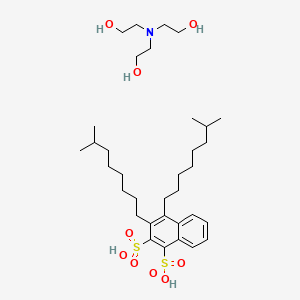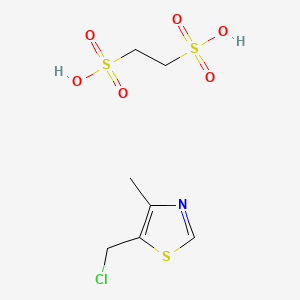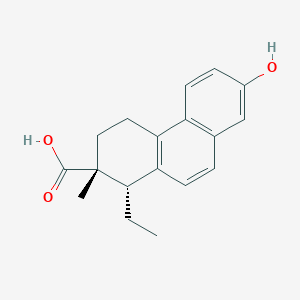
7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of methoxy and methyl groups on the benzodiazepine core, which may influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine typically involves the condensation of appropriate aromatic diamines with ketones or aldehydes, followed by cyclization. One common method involves the use of BiCl3 as a catalyst in a one-pot condensation-cyclization process . The reaction conditions are generally mild, and the process shows good functional group compatibility.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as BiCl3 or other Lewis acids may be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzodiazepines.
Scientific Research Applications
7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use as an anxiolytic or sedative agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with GABA-A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system.
Pathways Involved: By modulating GABAergic transmission, the compound can exert anxiolytic, sedative, and muscle relaxant effects.
Comparison with Similar Compounds
2,4-Dimethyl-1H-1,5-benzodiazepine: Shares a similar core structure but lacks the methoxy groups.
7,8-Dimethoxy-1,3-dimethyl-1H-1,5-benzodiazepine: Similar structure with different substitution patterns.
Uniqueness: 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine is unique due to the presence of both methoxy and methyl groups, which may influence its pharmacological profile and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
6286-55-1 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
7,8-dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C13H16N2O2/c1-8-5-9(2)15-11-7-13(17-4)12(16-3)6-10(11)14-8/h5-7,14H,1-4H3 |
InChI Key |
JNQDWMIBPLCIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C=C2N1)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



